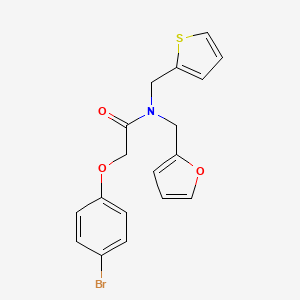
2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C18H16BrNO3S and its molecular weight is 406.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H16BrN2O3S. The compound consists of several functional groups that may contribute to its biological activity, including a bromophenoxy group, a furan moiety, and a thiophenyl substituent.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that compounds containing bromophenoxy and furan groups exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Inhibition Zone (mm) | Mechanism of Action |
|---|---|---|---|
| Compound A | E. coli | 20 | Cell wall synthesis inhibition |
| Compound B | S. aureus | 25 | Metabolic pathway interference |
| 2-(4-bromophenoxy)-... | C. albicans | 18 | Unknown |
Anticancer Activity
The anticancer potential of the compound has been evaluated through various in vitro assays. Notably, it has shown promising results against human breast adenocarcinoma cell lines (MCF7). The mechanism of action may involve apoptosis induction and cell cycle arrest.
Case Study: MCF7 Cell Line Assay
In a study conducted by Sharma et al., the compound was tested against MCF7 cells using the Sulforhodamine B (SRB) assay. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting dose-dependent cytotoxicity.
Table 2: Anticancer Activity Results
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 70 |
| 20 | 50 |
The mechanisms underlying the biological activities of this compound are still under investigation. Preliminary findings suggest:
- Antimicrobial Mechanism : Potential inhibition of bacterial lipid biosynthesis.
- Anticancer Mechanism : Induction of apoptosis through mitochondrial pathways and modulation of signaling cascades involved in cell proliferation.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of the compound to various biological targets. These studies utilize software like Schrodinger to simulate interactions between the compound and target proteins, providing insights into potential efficacy and specificity.
属性
分子式 |
C18H16BrNO3S |
|---|---|
分子量 |
406.3 g/mol |
IUPAC 名称 |
2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C18H16BrNO3S/c19-14-5-7-15(8-6-14)23-13-18(21)20(11-16-3-1-9-22-16)12-17-4-2-10-24-17/h1-10H,11-13H2 |
InChI 键 |
NZXUOOJSDKQCAJ-UHFFFAOYSA-N |
规范 SMILES |
C1=COC(=C1)CN(CC2=CC=CS2)C(=O)COC3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















